molecular formula C4H5BF3KN2 B1429013 potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide CAS No. 1365970-36-0

potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide

Cat. No.: B1429013
CAS No.: 1365970-36-0
M. Wt: 188 g/mol
InChI Key: OATDUWDEQHZFJZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide is an organotrifluoroborate salt with the molecular formula C₄H₅BF₃KN₂ and a molecular weight of 188.00 g/mol . It features a 1-methylpyrazole substituent at the 4-position of the heterocyclic ring, coordinated to a boron atom with three fluorine ligands. This compound is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its enhanced stability in air and moisture compared to boronic acids, as well as its solubility in polar solvents .

Properties

IUPAC Name

potassium;trifluoro-(1-methylpyrazol-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2.K/c1-10-3-4(2-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATDUWDEQHZFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN(N=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Using Trifluoroborate Salts

The synthesis of this compound predominantly employs the nucleophilic substitution of pre-formed trifluoroborate salts with methylated pyrazol derivatives. This approach leverages the stability and moisture resistance of trifluoroborate salts to facilitate subsequent functionalization.

Experimental Procedure:

  • Reagents: Potassium trifluoroborate (commercially available or synthesized in-house), methylated pyrazol-4-yl halides or derivatives, and suitable bases such as sodium hydride or potassium tert-butoxide.
  • Solvent: Dimethylformamide (DMF) or acetonitrile, chosen for their polar aprotic properties to promote nucleophilic attack.
  • Reaction Conditions: Typically conducted at elevated temperatures (80–120°C) under inert atmosphere to prevent hydrolysis or oxidation.

Reaction Scheme:

Pyrazol-4-yl halide + Potassium trifluoroborate → this compound

Research Findings:

  • The reaction requires the addition of a base to deprotonate the pyrazol, increasing nucleophilicity.
  • Extended reaction times (up to 72 hours) and elevated temperatures are often necessary to achieve high yields.
  • Purification involves recrystallization from solvents such as 1,4-dioxane or acetonitrile.

Copper-Catalyzed Cross-Coupling Method

Another advanced method involves copper-catalyzed cross-coupling reactions between boron reagents and methylated pyrazol derivatives.

Procedure Highlights:

  • Use of copper(I) iodide as a catalyst.
  • Reaction conducted in polar solvents like dimethyl sulfoxide (DMSO).
  • Mild conditions (around 80°C) with reaction times of 24–48 hours.

Advantages:

  • Higher selectivity and yields.
  • Compatibility with various functional groups.

Multi-Step Synthesis via Organometallic Intermediates

A multi-step approach involves initial formation of a boron-heterocycle intermediate, followed by methylation and potassium exchange.

Steps:

  • Synthesis of a boron-heterocycle complex using boron trichloride or boronic acids.
  • Methylation of the heterocyclic nitrogen via methyl iodide or dimethyl sulfate.
  • Exchange of counterions to potassium using potassium carbonate or potassium hydroxide.

Research Data:

  • Yields vary from 60–85%, depending on reaction conditions.
  • The process requires careful control of moisture and temperature to prevent side reactions.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Notes
Nucleophilic substitution Potassium trifluoroborate + methylated pyrazol halide DMF or acetonitrile 80–120°C Up to 72 hours Up to 83% Requires base; recrystallization
Copper-catalyzed cross-coupling Boron reagent + methylated pyrazol derivative DMSO ~80°C 24–48 hours 70–85% Catalytic, high selectivity
Organometallic intermediate Boron trichloride + methylation reagents Various Controlled Several steps 60–85% Multi-step, moisture-sensitive

Research Findings and Notes

  • The stability of this compound is enhanced by the trifluoromethyl group, making it suitable for subsequent cross-coupling reactions.
  • Extended heating and inert atmospheres are often necessary to prevent hydrolysis and degradation.
  • Recrystallization from solvents like 1,4-dioxane or acetonitrile is effective for purification.
  • Recent studies suggest that catalytic cross-coupling methods provide higher yields and cleaner products compared to direct nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or borate esters.

    Reduction Reactions: Reduction of the compound can lead to the formation of borohydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrazoles with various functional groups.

    Oxidation Reactions: The major products are boronic acids or borate esters.

    Reduction Reactions: The major products are borohydrides or reduced pyrazole derivatives.

Scientific Research Applications

Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Material Science: The compound is used in the development of new materials with unique electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of carbon-boron bonds. The pyrazole ring can participate in coordination chemistry, forming complexes with transition metals. These interactions enable the compound to function as a versatile reagent in organic synthesis and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Based Trifluoroborates

Potassium Trifluoro(1,3-dimethyl-1H-pyrazol-5-yl)borate
  • Molecular Formula : C₅H₇BF₃KN₂
  • Molecular Weight: Not explicitly stated, but estimated ~200 g/mol.
  • Key Differences : The 1,3-dimethylpyrazole substituent introduces additional steric bulk compared to the 1-methyl-4-yl group in the target compound. This steric hindrance may reduce reactivity in coupling reactions but improve thermal stability. NMR data (δ 1.6 ppm for ¹¹B) confirms similar boron environments .
Potassium Trifluoro[(1H-pyrazol-1-yl)methyl]boranuide
  • CAS : 1445962-99-1
  • Molecular Formula : C₄H₅BF₃KN₂ (same as target compound)
  • Key Differences: The pyrazole ring is attached via a methylene (-CH₂-) linker at the 1-position instead of direct bonding at the 4-position.

Heterocyclic Ring Substitutions

Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide
  • CAS : 2221991-22-4
  • Molecular Formula: C₄H₄BF₃KNOS
  • Molecular Weight : 221.06 g/mol
  • Key Differences : Replacement of pyrazole with a thiazole ring introduces sulfur, increasing electronegativity and aromatic stability. The methoxy group at the 2-position may enhance solubility in organic solvents but reduce nucleophilicity at boron .
Potassium Trifluoro[(4-fluorophenyl)methyl]boranuide
  • CAS : 1494466-28-2
  • Molecular Formula : C₇H₅BF₄K
  • Key Differences : A fluorinated aromatic substituent replaces the pyrazole ring. The electron-withdrawing fluorine atom stabilizes the boron center but reduces reactivity in nucleophilic coupling reactions compared to nitrogen-containing heterocycles .

Non-Pyrazole Organotrifluoroborates

Potassium (Morpholin-4-yl)methyltrifluoroborate
  • CAS : 936329-94-1
  • Molecular Formula: C₅H₁₀BF₃KNO
  • Key Differences : The morpholine ring provides a saturated oxygen-containing heterocycle, improving water solubility but limiting conjugation with the boron center. This compound is more suited for hydrophilic reaction systems .
Potassium Trifluoro(5-oxohexyl)boranuide
  • CAS : 329976-78-5
  • Molecular Formula : C₆H₁₀BF₃KO
  • Key Differences : An aliphatic chain with a ketone group replaces the aromatic system. The lack of aromaticity reduces stability under acidic conditions but increases flexibility for chelation in coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Notes
Target Compound C₄H₅BF₃KN₂ 188.00 1-Methyl-4-pyrazole High reactivity in Suzuki couplings
1,3-Dimethylpyrazole-5-yl variant C₅H₇BF₃KN₂ ~200 1,3-Dimethylpyrazole Steric hindrance reduces reaction rates
Thiazol-5-yl variant C₄H₄BF₃KNOS 221.06 2-Methoxy-thiazole Enhanced thermal stability
4-Fluorophenylmethyl variant C₇H₅BF₄K ~210 4-Fluorophenyl Lower nucleophilicity due to fluorine
Morpholin-4-yl variant C₅H₁₀BF₃KNO ~198 Morpholine High water solubility

Biological Activity

Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H5_5BF3_3N2_2
  • Molar Mass : 186.99 g/mol
  • CAS Number : 1445962-99-1

Research indicates that this compound may function as an iron chelator, disrupting iron homeostasis in cells. This disruption can lead to the induction of apoptosis in cancer cells by affecting signaling pathways associated with iron metabolism. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Antiproliferative Activity

A study focusing on related pyrazole-boron compounds demonstrated significant antiproliferative effects against human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Hep3B. The results suggested that these compounds could induce cell cycle arrest and apoptosis, primarily through the modulation of iron uptake and reactive oxygen species (ROS) generation .

Table 1: Summary of Antiproliferative Effects

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDIron chelation, ROS generation
Potassium tris(4-methyl-1-pyrazolyl)borohydrideHep3BTBDIron uptake disruption

Case Studies and Research Findings

  • Iron Chelation and Cancer Therapy : In a comparative study, this compound was evaluated alongside other boron-based compounds for their ability to chelate iron. The findings indicated that this compound could effectively reduce iron levels within cancer cells, leading to increased expression of transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1-alpha (HIF-1α), markers associated with cellular responses to iron deficiency .
  • Cell Cycle Arrest : The compound was observed to cause cell cycle arrest at the S phase in hepatocellular carcinoma cells. This effect was linked to the induction of apoptosis, suggesting a potential therapeutic application in targeting HCC .
  • Reactive Oxygen Species (ROS) : The generation of ROS was noted as a critical factor in the antiproliferative activity of this compound. Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous tissues .

Q & A

Basic: What are the common synthetic routes for potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide?

Methodological Answer:
The synthesis typically involves reacting 1-methyl-1H-pyrazol-4-ylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) at reflux conditions (60–80°C) . Key steps include:

Boronic Acid Activation : The boronic acid reacts with KF to form a potassium trifluoroborate intermediate.

Fluorination : Addition of a fluorinating agent ensures complete substitution of hydroxyl groups with fluorine.

Purification : Crystallization from polar aprotic solvents (e.g., acetone/water mixtures) yields high-purity product.
Critical Parameters : Moisture exclusion, stoichiometric control of KF, and reaction time (12–24 hours) are vital for reproducibility .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Solubility in polar solvents (e.g., DMF, DMSO) facilitates aliquot preparation without decomposition .
  • Safety : PPE (gloves, goggles) is mandatory due to potential skin/eye irritation from boron-fluorine species .

Advanced: What experimental challenges arise in cross-coupling reactions using this reagent, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Catalyst Poisoning : Residual fluoride ions may deactivate palladium catalysts.
  • Solubility Limitations : Poor solubility in non-polar solvents reduces reaction efficiency.
    Solutions :

Pre-Washing : Treat the reagent with aqueous NH₄Cl to remove excess KF before coupling .

Co-Solvent Systems : Use THF/water mixtures (4:1 v/v) or DME to enhance solubility while maintaining catalytic activity .

Ligand Optimization : Bulky ligands (e.g., SPhos) improve turnover in Suzuki-Miyaura reactions by shielding Pd centers from fluoride interference .

Advanced: How can researchers resolve contradictions in reported reactivity with aryl halides?

Methodological Answer:
Discrepancies in coupling efficiency (e.g., bromides vs. chlorides) stem from:

  • Substrate Electronics : Electron-deficient aryl halides react faster due to enhanced oxidative addition to Pd(0) .
  • Steric Hindrance : Bulky substituents on the pyrazole ring reduce transmetallation rates.
    Experimental Design :

Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR to identify rate-limiting steps .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for different substrates .

Control Reactions : Compare reactivity with non-methylated pyrazolyl borates to isolate steric/electronic effects .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns (e.g., δ 7.8–8.2 ppm for pyrazole protons; δ –140 to –150 ppm for BF₃<sup>–</sup> group) .
  • FT-IR : B-F stretching vibrations at 1050–1100 cm⁻¹ validate trifluoroborate formation .
  • ESI-MS : Negative-ion mode detects [M–K]<sup>–</sup> ions (e.g., m/z 194.1 for C₄H₄BF₃N₂<sup>–</sup>) .

Advanced: How does the methyl group on the pyrazole ring influence its coordination chemistry?

Methodological Answer:
The 1-methyl group:

  • Enhances Stability : Prevents tautomerization and N-H deprotonation, enabling use in acidic/basic media .
  • Modifies Ligand Geometry : The methyl group restricts rotation, favoring κ²-N,N coordination in transition metal complexes (e.g., Pd, Cu) .
    Case Study : In Pd-catalyzed couplings, methyl-substituted derivatives show 20% higher yields than non-methylated analogs due to reduced off-cycle intermediates .

Advanced: What strategies optimize crystallographic data collection for structural validation?

Methodological Answer:

  • Crystal Growth : Slow diffusion of hexane into acetone solutions yields diffraction-quality crystals .
  • Data Refinement : Use SHELXL (e.g., anisotropic displacement parameters for boron/fluorine atoms) and Olex2 for structure solution .
  • Validation Tools : Check for missed symmetry (PLATON) and hydrogen-bonding networks (Mercury) to ensure structural accuracy .

Basic: How does this compound compare to other potassium trifluoroborates in Suzuki-Miyaura reactions?

Methodological Answer:

Property 1-Methylpyrazolyl Trifluoroborate Phenyl Trifluoroborate Alkyl Trifluoroborate
Reactivity Moderate (steric hindrance)High (electron-rich)Low (requires activation)
Solubility High in DMF/THFModerate in tolueneLow in polar solvents
Stability Air-stable (weeks)Air-sensitive (days)Moisture-sensitive (hours)
Data from .

Advanced: How can computational methods predict reaction outcomes with this reagent?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP-D3/def2-TZVP) to predict regioselectivity in cross-couplings .
  • MO Analysis : Identify frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Machine Learning : Train models on PubChem data to correlate substituent effects with reaction yields .

Basic: What are the key purity assessment protocols for this compound?

Methodological Answer:

  • Elemental Analysis : Confirm boron (ICP-MS) and fluorine (ion chromatography) content .
  • HPLC : Use C18 columns (ACN/water gradient) to detect hydrolyzed byproducts (e.g., boronic acids) .
  • TGA : Assess thermal stability (decomposition >200°C indicates high purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide
Reactant of Route 2
potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide

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